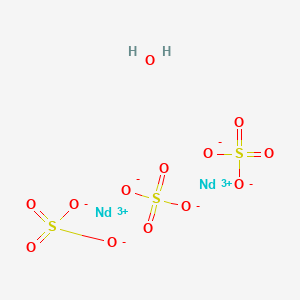

Neodymium(III) sulfate hydrate

Overview

Description

Neodymium(III) sulfate hydrate (Nd₂(SO₄)₃·xH₂O) is a rare earth compound widely utilized in materials science, catalysis, and separation technologies. Its molecular weight is 576.67 g/mol (anhydrous basis), and it typically appears as a crystalline powder . Commercial products are available in purities ranging from 99% to 99.999%, with applications in high-performance magnets (e.g., NdFeB magnets), laser crystals (Nd:YAG), and sorption processes . Safety data indicate hazards related to skin, eye, and respiratory irritation (H315-H319-H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neodymium(III) sulfate hydrate can be synthesized through the reaction of neodymium(III) oxide with sulfuric acid: [ \text{Nd}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Nd}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ] Alternatively, it can be prepared by reacting neodymium(III) perchlorate with sodium sulfate .

Industrial Production Methods: In industrial settings, neodymium is often extracted from ore concentrates, recycled materials, or waste products using concentrated sulfuric acid as an extraction agent. This process involves dissolving neodymium-containing materials in sulfuric acid to produce neodymium(III) sulfate .

Chemical Reactions Analysis

Acid-Base Neutralization

Reaction of neodymium(III) oxide with sulfuric acid:

This reaction yields the hydrated form under controlled conditions .

Metathesis Reaction

Double displacement between neodymium(III) perchlorate and sodium sulfate:

The product is isolated via crystallization .

Thermal Decomposition

The compound undergoes stepwise dehydration and decomposition upon heating :

| Temperature (°C) | Dehydration Step | Product Formed |

|---|---|---|

| 40 | Loss of 3 H₂O | Nd₂(SO₄)₃·5H₂O (pentahydrate) |

| 145 | Loss of 3 H₂O | Nd₂(SO₄)₃·2H₂O (dihydrate) |

| 290 | Complete dehydration | Anhydrous Nd₂(SO₄)₃ |

| 700–800 | Thermal decomposition | Nd₂O₃ + SO₃↑ |

Above 700°C, the anhydrous sulfate decomposes into neodymium(III) oxide and sulfur trioxide gas .

Solubility and Aqueous Interactions

This compound displays retrograde solubility , where solubility decreases with increasing temperature. This property is critical for its crystallization and industrial processing .

Thermodynamic Behavior in Solution

A Pitzer model describes Nd(III)-sulfate interactions at high ionic strengths (up to 16.5 mol·kg⁻¹) and temperatures (up to 100°C) . Key findings include:

-

Dominance of the complex in sulfate-rich solutions.

-

Stability constants decrease with rising ionic strength and temperature.

| Ionic Strength (mol·kg⁻¹) | log β () at 25°C |

|---|---|

| 1.0 | 3.12 ± 0.05 |

| 6.0 | 2.78 ± 0.07 |

| 16.5 | 2.15 ± 0.10 |

This model aids in optimizing rare-earth extraction processes and nuclear waste management .

Precipitation with Hydroxides

Reaction with sodium hydroxide forms neodymium(III) hydroxide:

The precipitate is insoluble in excess NaOH .

Double Displacement Reactions

Interaction with barium chloride produces barium sulfate precipitate:

Stability and Incompatibilities

Scientific Research Applications

Laser Technology

Neodymium(III) sulfate hydrate is integral in the production of neodymium-doped yttrium aluminum garnet (Nd:YAG) lasers, which are known for their high efficiency and output power. These lasers are widely used in:

- Medical applications : Nd:YAG lasers are employed in surgical procedures, including laser lithotripsy and dermatological treatments.

- Industrial applications : They are utilized for cutting, welding, and marking materials due to their precision and effectiveness.

The compound's retrograde solubility enhances its utility in laser technology, allowing for better control over the doping process during laser fabrication .

Glass Coloring and Tinting

This compound is frequently used to color glass products. The addition of neodymium imparts a distinctive color that changes depending on the lighting conditions, making it popular in decorative glassware and art glass. Its application includes:

- Optical glass : Enhancing the aesthetic appeal while also affecting the optical properties.

- Specialty glass : Used in applications requiring specific optical characteristics, such as in filters and lenses.

The compound's ability to provide unique hues while maintaining clarity makes it a valuable additive in the glass industry .

Environmental Applications

In environmental science, this compound plays a role in the recovery of rare earth elements from waste materials. Its application in hydrometallurgical processes allows for:

- Urban mining : Extracting neodymium from end-of-life products such as electronics and magnets.

- Wastewater treatment : The compound can be used to precipitate rare earth elements from contaminated water sources, thus aiding in environmental remediation efforts .

Nuclear Waste Management

Neodymium(III) serves as a chemical analog for trivalent actinides in nuclear waste research. Understanding its interactions with sulfate ions is crucial for:

- Modeling behavior of actinides : This knowledge assists in predicting the mobility and stability of radioactive materials in geological formations.

- Optimizing extraction processes : The thermodynamic models developed for Nd(III)-sulfate interactions help improve methods for extracting valuable rare earth elements from nuclear waste streams .

Catalysis

This compound is also explored as a catalyst in various chemical reactions. Its application includes:

- Petroleum refining : Acting as a catalyst in processes that convert crude oil into usable fuels.

- Environmental protection : Used in catalytic converters to reduce harmful emissions from vehicles .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Laser Technology | Nd:YAG lasers | High efficiency, precision cutting |

| Glass Coloring | Decorative glass products | Unique color properties |

| Environmental Science | Recovery from waste materials | Urban mining, wastewater treatment |

| Nuclear Waste Management | Modeling actinide behavior | Improved extraction processes |

| Catalysis | Petroleum refining | Reduces emissions, enhances fuel production |

Case Studies

-

Laser Applications :

- A study demonstrated that neodymium-doped lasers exhibit superior performance metrics compared to other dopants, particularly in medical settings where precision is critical.

-

Environmental Recovery :

- Research highlighted successful extraction of neodymium from electronic waste using this compound as part of a hydrometallurgical process, showcasing its potential in urban mining initiatives.

- Nuclear Waste Research :

Mechanism of Action

The mechanism of action of neodymium(III) sulfate hydrate is primarily related to its ability to form complexes with other ions and molecules. In industrial processes, it acts as a source of neodymium ions, which can then participate in various chemical reactions. The sulfate ions can also interact with other cations, influencing the solubility and stability of the compound .

Comparison with Similar Compounds

Comparison with Similar Lanthanide Sulfate Hydrates

Structural and Ionic Properties

Lanthanide sulfates share the general formula Ln₂(SO₄)₃·xH₂O, where Ln represents a lanthanide ion. Key differences arise from ionic radii and hydration behavior:

| Compound | Molecular Formula | Ionic Radius (Å, CN=8)* | Hydration (xH₂O) | Melting Point (°C) |

|---|---|---|---|---|

| Neodymium(III) sulfate | Nd₂(SO₄)₃·xH₂O | 1.109 | Variable (e.g., 8) | Not reported |

| Praseodymium(III) sulfate | Pr₂(SO₄)₃·xH₂O | 1.126 | Variable | Not reported |

| Cerium(III) sulfate | Ce₂(SO₄)₃·xH₂O | 1.143 | Variable | Not reported |

| Lanthanum(III) sulfate | La₂(SO₄)₃·xH₂O | 1.160 | Variable | Not reported |

| Scandium(III) sulfate | Sc₂(SO₄)₃·xH₂O | 0.870 | Variable | Not reported |

*Effective ionic radii for Ln³+ in eight-coordinate structures (Shannon, 1976) . Smaller ionic radii (e.g., Sc³+) correlate with higher charge density, influencing solubility and reactivity.

Thermal Decomposition Behavior

For instance:

- Neodymium oxalate dehydrates in two steps, forming a dihydrate intermediate.

- Cerium oxalate dehydrates in a single step . This suggests that sulfate hydrates may exhibit similar cation-dependent dehydration pathways, though further studies are needed.

Biological Activity

Neodymium(III) sulfate hydrate, with the chemical formula , is a salt of the rare earth element neodymium. This compound has garnered interest due to its potential biological activities and applications in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, examining its interactions, effects, and potential uses based on diverse research findings.

Neodymium(III) sulfate can be synthesized by dissolving neodymium(III) oxide in sulfuric acid:

This compound forms multiple hydrates, with the octahydrate being the most prevalent. Its solubility characteristics are notable; it exhibits retrograde solubility, meaning that its solubility decreases with increasing temperature .

Interaction with Biological Systems

Research indicates that neodymium ions can interact with various biological molecules. The biological activity of this compound is primarily attributed to the neodymium ions (), which can influence cellular processes, potentially affecting cell growth and differentiation.

Case Studies and Research Findings

Several studies have investigated the biological implications of neodymium compounds:

- Sorption Studies : A study examined the sorption capacity of neodymium ions from aqueous solutions using functionalized biopolymers under varying pH conditions. The results indicated that the sorption capacity increased with pH, suggesting potential applications in bioremediation and recovery of rare earth elements from waste streams .

- Thermodynamic Modeling : Another significant study developed a thermodynamic model for Nd(III)–sulfate interactions at high ionic strengths. This model aids in understanding how neodymium interacts within biological systems and its implications for extraction processes in environmental contexts .

Data Table: Summary of Biological Activities

| Study | Focus | Findings | Implications |

|---|---|---|---|

| Sorption Study | Nd(III) uptake | Increased sorption at higher pH levels | Potential for bioremediation |

| Thermodynamic Model | Nd(III)–sulfate interactions | Described interactions at high ionic strengths | Useful for extraction processes |

| Cellular Uptake | Cytotoxicity assessment | High concentrations may be toxic to cells | Need for further research on safety |

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Neodymium(III) sulfate hydrate, and how do pH and temperature influence crystal purity?

this compound is typically synthesized via dissolution of neodymium oxide or carbonate in sulfuric acid under controlled heating (60–80°C). pH adjustments (2.0–3.5) are critical to prevent hydrolysis and ensure stoichiometric hydration. Slow evaporation at 25–30°C yields pink crystalline products, as confirmed by X-ray diffraction (XRD) . Impurities from incomplete reaction or byproducts (e.g., sulfate adducts) can be minimized using excess sulfuric acid and recrystallization in dilute H₂SO₄ .

Q. How can researchers determine the hydration state of this compound experimentally?

Thermogravimetric analysis (TGA) is the primary method. Heating the compound from 25°C to 600°C at 10°C/min under nitrogen reveals stepwise mass loss corresponding to water release. For example, octahydrate (Nd₂(SO₄)₃·8H₂O) shows ~20% mass loss below 200°C, consistent with eight H₂O molecules . Complementary elemental analysis (ICP-OES) quantifies Nd³⁺ and SO₄²⁻ ratios to verify stoichiometry .

Q. What are the solubility properties of this compound in aqueous systems?

Solubility decreases with temperature: ~13 g/100 mL at 20°C, ~2.8 g/100 mL at 100°C . This inverse solubility trend is characteristic of lanthanide sulfates and necessitates cold recrystallization for purification. Solubility in mixed solvents (e.g., ethanol-water) further reduces, enabling precipitation at higher yields .

Advanced Research Questions

Q. How can ionic radius distortions in Nd³⁺ affect structural analysis via XRD?

Nd³⁺ has an effective ionic radius of 1.12 Å (coordination number 8), but polyhedral distortion due to sulfate coordination can alter bond lengths by up to 0.05 Å, complicating Rietveld refinement . High-resolution synchrotron XRD paired with bond valence sum analysis is recommended to resolve positional disorder. For example, sulfate tetrahedra may exhibit slight elongation (S–O bonds: 1.47–1.52 Å) under low-symmetry conditions .

Q. What methodologies address discrepancies in reported thermal stability data for this compound?

Contradictions in decomposition temperatures (e.g., 200°C vs. 250°C) arise from hydration variability and atmospheric moisture. To standardize results, use dynamic TGA with controlled humidity (<5% RH) and coupled differential scanning calorimetry (DSC) to detect endothermic events. For Nd₂(SO₄)₃·8H₂O, dehydration occurs in three stages: 50–120°C (loss of 5 H₂O), 120–180°C (2 H₂O), and 180–220°C (1 H₂O) .

Q. What strategies mitigate hydrolysis during catalytic applications of this compound?

In aqueous catalysis (e.g., esterification), hydrolysis of Nd³⁺ to Nd(OH)₃ can be suppressed by maintaining pH < 4.0 with sulfuric acid or using non-aqueous solvents (e.g., DMSO). Chelating agents like EDTA (0.1–1.0 mM) stabilize Nd³⁺ via complexation, reducing precipitation . Kinetic studies using UV-Vis spectroscopy (Nd³⁺ absorbance at 575 nm) confirm stability over 24 hours under optimized conditions .

Q. How do trace metal impurities impact luminescence studies of this compound?

Trace Fe³⁺ or Cr³⁺ (>50 ppm) quench Nd³⁺ luminescence by energy transfer. Purification via ion-exchange chromatography (Dowex 50W-X8 resin) reduces impurity levels to <5 ppm, verified by ICP-MS. For fluorescence quantum yield measurements, use excitation at 580 nm (⁴I₉/₂ → ⁴G₅/₂ transition) and compare emission intensity at 880 nm against a Nd³⁺ standard .

Q. Methodological Guidelines

- Purity Verification : Combine ICP-MS (for Nd³⁺:SO₄²⁻ ratio) with TGA (hydration state) .

- Structural Analysis : Pair synchrotron XRD with Raman spectroscopy (SO₄²⁻ symmetric stretch at 980–1000 cm⁻¹) .

- Stability Testing : Conduct accelerated aging studies at 40°C/75% RH for 30 days, monitoring mass change (±2%) and crystallinity (XRD) .

Properties

IUPAC Name |

neodymium(3+);trisulfate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nd.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVPCSSKNPYQDU-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Nd2O13S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692902 | |

| Record name | Neodymium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101509-27-7 | |

| Record name | Neodymium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.